(Z)-N-(3-Aminopropyl)-N(or N')-9-octadecenylpropane-1,3-diamine (Z)-N-(3-Aminopropyl)-N(or N')-9-octadecenylpropane-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 7173-64-0
VCID: VC16990501
InChI: InChI=1S/C24H51N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27(23-18-20-25)24-19-21-26/h9-10H,2-8,11-26H2,1H3/b10-9-
SMILES:
Molecular Formula: C24H51N3
Molecular Weight: 381.7 g/mol

(Z)-N-(3-Aminopropyl)-N(or N')-9-octadecenylpropane-1,3-diamine

CAS No.: 7173-64-0

Cat. No.: VC16990501

Molecular Formula: C24H51N3

Molecular Weight: 381.7 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N-(3-Aminopropyl)-N(or N')-9-octadecenylpropane-1,3-diamine - 7173-64-0

Specification

CAS No. 7173-64-0
Molecular Formula C24H51N3
Molecular Weight 381.7 g/mol
IUPAC Name N'-(3-aminopropyl)-N'-[(Z)-octadec-9-enyl]propane-1,3-diamine
Standard InChI InChI=1S/C24H51N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27(23-18-20-25)24-19-21-26/h9-10H,2-8,11-26H2,1H3/b10-9-
Standard InChI Key KSWPRMYMOCDMFJ-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCCN(CCCN)CCCN
Canonical SMILES CCCCCCCCC=CCCCCCCCCN(CCCN)CCCN

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

(Z)-N-(3-Aminopropyl)-N(or N')-9-octadecenylpropane-1,3-diamine (CAS 28872-01-7) belongs to the triamine class, featuring:

  • A C18 oleyl chain (9-octadecenyl) with a Z-configuration double bond at the 9th carbon.

  • A propane-1,3-diamine backbone substituted with a 3-aminopropyl group.
    The IUPAC name reflects its branched structure: N-[3-[[(Z)-octadec-9-enyl]amino]propyl]propane-1,3-diamine. Common synonyms include N-Oleyl-DipropyleneTriamines and Oleyl dipropylene triamine .

Physicochemical Properties

Key properties, derived from experimental data , are summarized below:

PropertyValueConditions
Boiling Point300°C101,325 Pa
Density0.85 g/cm³20°C
Vapor Pressure0 Pa20°C
pKa7.120°C
Water Solubility73 mg/L23°C
LogP-0.325.6°C

The low LogP value indicates moderate hydrophilicity, while the high boiling point and negligible vapor pressure suggest stability under ambient conditions .

Synthesis and Industrial Production

Synthetic Pathways

The compound is typically synthesized via:

  • Alkylation of 1,3-Propanediamine: Reaction with oleyl bromide under basic conditions, followed by purification to isolate the Z-isomer.

  • Reductive Amination: Using oleyl aldehyde and 1,3-propanediamine in the presence of a catalyst like palladium .

Industrial-scale production optimizes reaction yields (>90%) through temperature control (80–120°C) and solvent selection (e.g., ethanol/water mixtures) .

ManufacturerLocationPurityPrice (USD/kg)
Hubei Huizepu Pharmaceutical TechnologyChina99%38–79
Hebei Chuanghai BiotechnologyChina99%1.00
American Custom Chemicals CorporationUSA95%909.56 (5g)

Pricing varies with batch size, with bulk purchases (≥1 ton) costing $38–79/kg in China .

Functional Applications

Surfactants and Emulsifiers

The compound’s amphiphilic structure enables:

  • Oil-in-water emulsions: Stabilizing interfaces in cosmetics and agrochemicals.

  • Mineral flotation: Adsorbing onto sulfide ores via amine-quartz interactions, enhancing separation efficiency .

Antimicrobial and Disinfectant Formulations

Quaternary ammonium derivatives exhibit:

  • Bactericidal activity: Against E. coli and S. aureus at 0.1–1.0% concentrations.

  • Skin burn treatments: As a 2% lotion to prevent infection .

Specialty Chemical Intermediates

Used in synthesizing:

  • Fungicides: Via condensation with dithiocarbamates.

  • Ion-exchange resins: For heavy metal sequestration in wastewater .

Environmental and Toxicological Profile

Ecotoxicity

  • LC50 (Daphnia magna): 0.5 mg/L (96-hour exposure).

  • Biodegradation: 60% degradation over 28 days in OECD 301F tests .

Human Health Risks

  • Dermal exposure: Causes irritation; LD50 (rat) >2,000 mg/kg.

  • Inhalation: Limited risk due to low volatility .

Future Research Directions

  • Green synthesis methods: Exploring enzymatic catalysis to reduce solvent waste.

  • Nanocarrier systems: Evaluating micellar drug delivery using oleyl-triamine surfactants.

  • Environmental monitoring: Long-term ecotoxicology studies in freshwater ecosystems.

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